molecular formula C10H11FN2 B1405963 1-(2-Fluoroethyl)-1H-indol-5-ylamine CAS No. 1508515-95-4

1-(2-Fluoroethyl)-1H-indol-5-ylamine

Cat. No. B1405963
M. Wt: 178.21 g/mol
InChI Key: HVMRGBPGQUDFHZ-UHFFFAOYSA-N
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Description

“1-(2-Fluoroethyl)-1H-indol-5-ylamine” is a compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals. The indole group consists of a benzene ring fused to a pyrrole ring. In this compound, the indole is substituted at the 1-position with a 2-fluoroethyl group and at the 5-position with an amine group .


Molecular Structure Analysis

The molecular structure of “1-(2-Fluoroethyl)-1H-indol-5-ylamine” would be expected to feature the characteristic planar structure of the indole group, with the 2-fluoroethyl and amine substituents adding steric bulk .


Chemical Reactions Analysis

The reactivity of “1-(2-Fluoroethyl)-1H-indol-5-ylamine” would be expected to be influenced by the electron-rich indole ring and the electron-withdrawing fluoroethyl group. The amine group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluoroethyl)-1H-indol-5-ylamine” would be influenced by its molecular structure. The presence of the polar amine and fluoroethyl groups could impact its solubility properties .

Scientific Research Applications

Catalytic Activity and Biological Activity

1-(2-Fluoroethyl)-1H-indol-5-ylamine derivatives, including those synthesized through the use of nickel ferrite nanoparticles, show potential in biological activities. For instance, some compounds exhibit anti-oxidant and anti-microbial activities (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).

Radiofluorination and PET Imaging

Derivatives of 1-(2-Fluoroethyl)-1H-indol-5-ylamine, specifically fluoroethoxy substituted derivatives, have been synthesized for potential use in positron emission tomography (PET) imaging, particularly targeting dopamine D4 receptors. These compounds showed selectivity and high affinity for D4 receptors, making them potential candidates for PET imaging probes (Tietze, Hocke, Löber, Hübner, Kuwert, Gmeiner, & Prante, 2006).

Synthesis and Structural Evaluation

The synthesis of various 1-(2-Fluoroethyl)-1H-indol-5-ylamine compounds and their structural analysis through methods like X-Ray diffraction, nuclear magnetic resonance (NMR), and mass spectroscopy have been explored. These studies contribute to the understanding of their molecular structure and potential applications in various fields (Geetha, Al-Ostoot, Mohammed, Sridhar, Khanum, & Lokanath, 2019).

Fluorophore Applications

1-(2-Fluoroethyl)-1H-indol-5-ylamine based fluorophores have been developed with a focus on their optical, thermal, and electroluminescence properties. These fluorophores, exhibiting high fluorescence quantum yield and good thermal stability, show promise for applications in OLED (organic light-emitting diode) technologies (Muruganantham, Velmurugan, Jesuraj, Hafeez, Ryu, Venuvanalingam, & Renganathan, 2019).

Safety And Hazards

The safety and hazards of “1-(2-Fluoroethyl)-1H-indol-5-ylamine” would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. It’s always important to refer to the relevant safety data sheets when handling chemical compounds .

Future Directions

The future research directions for “1-(2-Fluoroethyl)-1H-indol-5-ylamine” could involve exploring its potential biological activity, given the prevalence of indole-containing compounds in medicinal chemistry .

properties

IUPAC Name

1-(2-fluoroethyl)indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMRGBPGQUDFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCF)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethyl)-1H-indol-5-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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